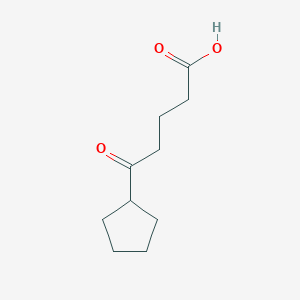

5-Cyclopentyl-5-oxovaleric acid

Description

Contextualization within Keto Acid Chemistry

5-Cyclopentyl-5-oxovaleric acid, with the chemical formula C₁₀H₁₆O₃ and CAS number 23609-43-0, is classified as a γ-keto acid. This classification is due to the presence of a ketone functional group on the gamma (γ) carbon relative to the carboxylic acid group. Keto acids are a significant class of organic compounds that feature both a ketone and a carboxylic acid functional group, bestowing upon them a dual reactivity that makes them versatile intermediates in organic synthesis. The presence of these two functional groups allows for a wide range of chemical transformations, including reactions at the carbonyl group of the ketone, such as reductions and additions, and reactions at the carboxylic acid, such as esterification and amidation.

The general class of γ-keto acids is known for its utility in the synthesis of various heterocyclic compounds and as precursors to other valuable chemical entities. Their ability to undergo cyclization reactions is a particularly important aspect of their chemistry.

Significance as a Research Building Block

The significance of 5-Cyclopentyl-5-oxovaleric acid as a research building block stems from its bifunctional nature and the presence of the cyclopentyl group. The cyclopentyl moiety can impart specific steric and electronic properties to molecules, influencing their shape, solubility, and biological activity. In medicinal chemistry, the incorporation of carbocyclic rings like cyclopentane (B165970) is a common strategy to create more rigid and metabolically stable drug candidates.

Research has been conducted on the substitution products of 5-Cyclopentyl-5-oxovaleric acid, indicating its use as a scaffold for creating a library of related compounds with potentially diverse properties. wikipedia.org The ability to selectively modify either the ketone or the carboxylic acid functionality, or both, allows chemists to systematically explore the structure-activity relationships of new chemical entities.

Overview of Research Trajectories

The research trajectories involving 5-Cyclopentyl-5-oxovaleric acid and related γ-keto acids are primarily focused on their application in organic synthesis. One of the key synthetic routes to this class of compounds is the Friedel-Crafts acylation. This well-established reaction involves the acylation of an aromatic or aliphatic compound in the presence of a Lewis acid catalyst. In the case of 5-Cyclopentyl-5-oxovaleric acid, a plausible synthetic pathway involves the Friedel-Crafts acylation of cyclopentane with glutaric anhydride (B1165640). This reaction would form the characteristic cyclopentyl ketone and the valeric acid chain in a single step.

The resulting compound can then be used as a starting material for the synthesis of more complex molecules. For instance, the ketone can be reduced to an alcohol, which can then participate in further reactions. The carboxylic acid can be converted to an ester or an amide, opening up another avenue for chemical modification. Research into the substitution products of 5-Cyclopentyl-5-oxovaleric acid highlights the exploration of its chemical reactivity and its potential to generate novel molecular architectures. wikipedia.org

Below is a table summarizing the key identifiers for 5-Cyclopentyl-5-oxovaleric acid:

| Identifier | Value |

| IUPAC Name | 5-Cyclopentyl-5-oxopentanoic acid |

| CAS Number | 23609-43-0 |

| Molecular Formula | C₁₀H₁₆O₃ |

| Molecular Weight | 184.23 g/mol |

| Canonical SMILES | C1CCC(C1)C(=O)CCCC(=O)O |

| InChI Key | RZJCOKVKVGFHEW-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopentyl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c11-9(6-3-7-10(12)13)8-4-1-2-5-8/h8H,1-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLJGCXABGDQMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40483954 | |

| Record name | 5-CYCLOPENTYL-5-OXOVALERIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23609-43-0 | |

| Record name | 5-CYCLOPENTYL-5-OXOVALERIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Cyclopentyl 5 Oxovaleric Acid and Its Derivatives

Classical Organic Synthesis Approaches

The traditional methods for synthesizing 5-cyclopentyl-5-oxovaleric acid involve well-established organic reactions that allow for the efficient formation of carbon-carbon bonds and the introduction of the required functional groups.

Friedel-Crafts Acylation Strategies Utilizing Glutaric Anhydride (B1165640)

A prominent method for the synthesis of 5-cyclopentyl-5-oxovaleric acid is the Friedel-Crafts acylation of cyclopentane (B165970) with glutaric anhydride. acs.org This reaction, named after its developers Charles Friedel and James Crafts, is a cornerstone of electrophilic aromatic substitution, adapted here for an alicyclic substrate. wikipedia.orgsigmaaldrich.com The process involves the addition of an acyl group to the cyclopentane ring, forming a ketone. science-revision.co.uk

The Friedel-Crafts acylation mechanism proceeds through several key steps. byjus.com Initially, the Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with glutaric anhydride. pw.liveucalgary.ca This interaction facilitates the cleavage of a carbon-oxygen bond in the anhydride, leading to the formation of a highly electrophilic acylium ion. sigmaaldrich.compearson.com This acylium ion is resonance-stabilized, which enhances its stability and prevents rearrangements that can be problematic in related Friedel-Crafts alkylations. ucalgary.ca

The generated acylium ion then acts as the electrophile in an attack on the cyclopentane ring. byjus.com This step results in the formation of a carbocation intermediate, which subsequently loses a proton to regenerate the aromaticity of the ring (in the case of aromatic substrates) or, in this alicyclic case, to yield the final ketone product. A final workup with water is necessary to liberate the product from its complex with the Lewis acid. wikipedia.org

The success of the Friedel-Crafts acylation is dependent on the nature of the substrate. While the reaction is famously applied to aromatic compounds, its application to cycloalkanes like cyclopentane is also established. The reactivity of the substrate is a critical factor, with electron-rich aromatic systems generally showing higher reactivity. sigmaaldrich.com For cyclopentane, the reaction proceeds to give 5-cyclopentyl-5-oxovaleric acid. It is important to note that highly deactivated or electron-poor aromatic compounds may not react effectively under these conditions. sigmaaldrich.com

The choice of catalyst and reaction conditions is crucial for optimizing the yield and selectivity of the Friedel-Crafts acylation. Aluminum chloride is a common and potent Lewis acid catalyst for this transformation. wikipedia.org However, a stoichiometric amount of the catalyst is often required because the resulting ketone product can form a stable complex with the Lewis acid, rendering it inactive. wikipedia.orgorganic-chemistry.org

Recent research has explored more environmentally friendly and efficient catalytic systems. For instance, solid acid catalysts, such as zeolites and ionic liquid polymers, have shown promise in promoting Friedel-Crafts acylation reactions. rsc.org These catalysts can offer advantages in terms of reusability and reduced waste. The reaction conditions, including solvent, temperature, and reaction time, must also be carefully controlled to maximize the yield of the desired product and minimize side reactions.

Claisen-Schmidt Condensation and Subsequent Decarboxylation Pathways

An alternative synthetic route to derivatives of 5-cyclopentyl-5-oxovaleric acid involves the Claisen-Schmidt condensation. This reaction, a type of crossed aldol (B89426) condensation, typically involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org

In this context, a variation of the Claisen-Schmidt condensation, known as the Knoevenagel condensation, can be employed. rsc.org This involves the reaction of an aldehyde, such as cyclopentanecarboxaldehyde, with a compound containing an active methylene (B1212753) group, like malonic acid or its esters. ias.ac.innih.gov The reaction is typically carried out in the presence of a base, which deprotonates the active methylene compound to form a nucleophilic enolate. wikipedia.org This enolate then attacks the carbonyl carbon of the aldehyde.

The initial condensation product can then undergo further transformations. For instance, subsequent decarboxylation of the resulting dicarboxylic acid can lead to the formation of a carbon-carbon double bond, yielding an α,β-unsaturated carboxylic acid. rsc.org This intermediate can then be further manipulated to arrive at the desired 5-cyclopentyl-5-oxovaleric acid structure, for example, through reduction and oxidation steps. The choice of base and reaction conditions can significantly influence the outcome of the condensation and the subsequent decarboxylation. ias.ac.in

Influence of Base Selection on Reaction Efficiency and Side Product Formation

The choice of base is critical in several synthetic routes towards 5-cyclopentyl-5-oxovaleric acid, particularly in reactions involving the formation of carbon-carbon bonds via enolate intermediates, such as the Dieckmann condensation of a suitably substituted diester. The strength and steric hindrance of the base can significantly impact the reaction's efficiency and the formation of undesired side products.

Strong, non-nucleophilic bases are often preferred to ensure complete and rapid enolate formation, minimizing side reactions like ester hydrolysis or competing condensation pathways. researchgate.netnih.gov Commonly employed bases include sodium hydride (NaH), lithium diisopropylamide (LDA), and potassium tert-butoxide (KOt-Bu). nih.govnumberanalytics.com The selection of the base is often dictated by the specific substrate and reaction conditions. For instance, in a Dieckmann-type cyclization to form a cyclopentanone (B42830) ring, the use of a strong base is essential to drive the intramolecular condensation. organic-chemistry.orgorgoreview.comwikipedia.orgucla.edu

The strength of the base can influence the reaction rate; stronger bases generally lead to faster reactions. However, excessively strong bases may promote undesired side reactions. researchgate.net The concentration of the base is also a crucial factor, with the reaction often requiring at least a stoichiometric amount of base because the resulting β-keto ester is acidic and will be deprotonated by the alkoxide base, driving the equilibrium towards the product. nih.gov

Table 1: Influence of Base Selection on a Model Dieckmann Condensation Reaction

| Base | pKa of Conjugate Acid | Relative Reaction Rate | Potential Side Products |

| Sodium Ethoxide (NaOEt) | ~16 | Moderate | Ester hydrolysis (if water is present), intermolecular Claisen condensation |

| Potassium tert-Butoxide (KOt-Bu) | ~19 | High | Increased potential for elimination reactions |

| Sodium Hydride (NaH) | ~36 | High | Safer handling than alkali metals, but requires careful temperature control |

| Lithium Diisopropylamide (LDA) | ~36 | Very High | Can lead to kinetic enolate formation, potential for incomplete reaction if sterically hindered |

It is crucial to ensure anhydrous conditions, as the presence of water can lead to the hydrolysis of the ester functionalities, reducing the yield of the desired cyclic β-keto ester. nih.gov The choice of counter-ion (e.g., Li+, Na+, K+) can also affect the aggregation state and reactivity of the enolate, thereby influencing the stereochemical outcome of the reaction in certain cases.

Solvent Effects on Esterification and Yield

Solvents play a pivotal role in the synthesis of 5-cyclopentyl-5-oxovaleric acid and its esters, influencing reaction rates, yields, and in some cases, selectivity. The choice of solvent is highly dependent on the specific reaction being performed.

In Friedel-Crafts acylation, a potential route to synthesize the keto acid, the solvent can affect the activity of the Lewis acid catalyst and the solubility of the reactants and intermediates. nih.gov Common solvents for Friedel-Crafts reactions include non-polar solvents like dichloromethane (B109758) and carbon disulfide, as well as more polar solvents like nitrobenzene. The polarity of the solvent can influence the regioselectivity of the acylation on substituted aromatic rings.

For reactions involving enolates, such as the Dieckmann condensation, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often employed as they can effectively solvate the metal cation without protonating the enolate, thus enhancing its nucleophilicity. numberanalytics.com The use of ethereal solvents like tetrahydrofuran (B95107) (THF) is also common.

In catalytic hydrogenation reactions, the solvent can affect the solubility of hydrogen gas and the interaction of the substrate with the catalyst surface. wikipedia.orgrsc.orgmdpi.com The polarity of the solvent can influence the rate and selectivity of the hydrogenation. For instance, in the hydrogenation of α,β-unsaturated ketones, the solvent can impact the ratio of C=C to C=O bond reduction. organic-chemistry.org

Table 2: Solvent Effects on a Model Catalytic Hydrogenation of an α,β-Unsaturated Ketone

| Solvent | Dielectric Constant (ε) | Hydrogen Solubility | Observed Effect on Reaction Rate |

| Hexane | 1.88 | High | Moderate rate |

| Ethanol (B145695) | 24.5 | Moderate | Often enhances rate due to good substrate and catalyst interaction |

| Tetrahydrofuran (THF) | 7.6 | Moderate | Commonly used, good balance of solubility properties |

| Water | 80.1 | Low | Can significantly influence reaction rates and selectivity, often used in transfer hydrogenation rsc.orgmdpi.com |

Hydrogenation and Oxidation Routes from Cyclopentylidenecyclopentanone Precursors

A plausible synthetic route to 5-cyclopentyl-5-oxovaleric acid involves the hydrogenation and subsequent oxidation of a suitable precursor, such as 2-cyclopentylidenecyclopentanone (B1265648).

The first step would be the selective hydrogenation of the exocyclic double bond of 2-cyclopentylidenecyclopentanone to yield 2-cyclopentylcyclopentanone (B1220294). This can be achieved through catalytic hydrogenation using a variety of catalysts, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction conditions, including hydrogen pressure, temperature, and solvent, would need to be carefully controlled to favor the reduction of the C=C double bond over the C=O bond. Asymmetric hydrogenation methods could also be employed to introduce chirality if a substituted precursor is used. nih.govnih.govrsc.orgrsc.org

The subsequent step involves the oxidative cleavage of the 2-cyclopentylcyclopentanone to afford 5-cyclopentyl-5-oxovaleric acid. This transformation can be accomplished using strong oxidizing agents. One common method for the oxidative cleavage of cyclic ketones is ozonolysis, followed by an oxidative workup. masterorganicchemistry.comlibretexts.orgunicamp.brlibretexts.orgyoutube.com The ozonolysis of 2-cyclopentylcyclopentanone would initially form an ozonide, which upon oxidative workup (e.g., with hydrogen peroxide), would yield the desired keto acid.

Other oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under acidic or basic conditions, or nitric acid, could also potentially be used for this oxidative cleavage, although the reaction conditions would need to be carefully optimized to avoid over-oxidation or other side reactions.

Alternative Synthetic Pathways

Beyond the more conventional routes, several alternative pathways can be envisioned for the synthesis of 5-cyclopentyl-5-oxovaleric acid and its derivatives.

Functionalized derivatives of 5-cyclopentyl-5-oxovaleric acid, such as amides, can be readily prepared through the coupling of the corresponding anhydride, 5-cyclopentyl-5-oxovaleric anhydride, with a primary or secondary amine. This reaction, a form of acylation, is a robust and widely used method for amide bond formation. unicamp.bryoutube.com

The reaction typically proceeds by nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of an amide and a carboxylic acid. The reaction is often carried out in an aprotic solvent. In some cases, a base may be added to neutralize the carboxylic acid byproduct and drive the reaction to completion. A wide variety of amines can be used, allowing for the synthesis of a diverse library of N-substituted amides. ucla.edursc.org Anilides, for instance, can be synthesized by reacting the anhydride with aniline. cabidigitallibrary.org

The synthesis of enantiomerically pure or enriched substituted analogues of 5-cyclopentyl-5-oxovaleric acid is a significant challenge that can be addressed through various asymmetric synthetic strategies. These strategies often involve the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of the reaction. nih.govacs.org

One approach involves the asymmetric hydrogenation of a prochiral unsaturated precursor. For example, the hydrogenation of an α,β-unsaturated keto ester with a chiral catalyst can lead to the formation of a chiral keto ester with high enantioselectivity. nih.govnih.gov Another strategy is the enantioselective alkylation of a β-keto ester using a chiral phase-transfer catalyst. capes.gov.br

Furthermore, dynamic kinetic resolution of a racemic γ-keto acid or ester can be employed. This process involves the stereoselective reduction of one enantiomer of the ketone while the other enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired chiral alcohol, which can then be used to synthesize the chiral lactone. rsc.org

Biocatalytic and Chemoenzymatic Synthetic Routes

Biocatalysis and chemoenzymatic synthesis have emerged as powerful tools for the synthesis of chiral molecules, offering high selectivity and mild reaction conditions. These approaches can be applied to the synthesis of chiral 5-cyclopentyl-5-oxovaleric acid derivatives.

Enzymes such as lipases are widely used for the kinetic resolution of racemic esters or alcohols. nih.govnih.gov For instance, the lipase-catalyzed hydrolysis of a racemic ester of 5-cyclopentyl-5-oxovaleric acid could selectively hydrolyze one enantiomer, leaving the other enantiomer unreacted. The separated acid and ester can then be converted to the desired enantiopure products. The choice of lipase, solvent, and reaction conditions is crucial for achieving high enantioselectivity.

Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are another class of enzymes that can be used for the asymmetric reduction of the ketone functionality in 5-cyclopentyl-5-oxovaleric acid or its esters. nih.govlibretexts.org By selecting the appropriate enzyme (either (R)- or (S)-selective), it is possible to obtain the corresponding chiral hydroxy acid or lactone with high enantiomeric excess.

Chemoenzymatic strategies combine chemical and enzymatic steps to create efficient synthetic routes. For example, a chemical reaction could be used to synthesize a racemic γ-keto acid, which is then subjected to an enzymatic deracemization process. rsc.orgyoutube.com Alternatively, a chemoenzymatic cascade can be designed where a chemical catalyst generates a substrate that is then converted by an enzyme in a one-pot fashion. researchgate.netmdpi.comcabidigitallibrary.orgresearchgate.net Such approaches can lead to the synthesis of chiral lactones and other valuable derivatives from simple starting materials. nih.gov

Lack of Specific Research Hinders Detailed Synthesis Report on 5-Cyclopentyl-5-oxovaleric Acid

A comprehensive review of scientific literature reveals a significant gap in detailed synthetic methodologies for the chemical compound 5-Cyclopentyl-5-oxovaleric acid and its derivatives, particularly concerning enzymatic and biocatalytic approaches. While the compound is cataloged with a CAS number of 23609-43-0, specific research detailing its stereoselective derivatization through enzymatic transformations, the application of green solvents in its biocatalytic processes, or the use of whole-cell bioreductions for producing specific stereoisomers is not publicly available. chemicalbook.com

General synthetic strategies for similar γ-keto acids do exist, often employing methods like Friedel-Crafts acylation. For instance, the synthesis of a structurally related compound, 5-(4-fluorophenyl)-5-oxovaleric acid, has been described using this reaction between fluorobenzene (B45895) and glutaric anhydride. google.com This suggests a potential, though not explicitly documented, chemical pathway to 5-Cyclopentyl-5-oxovaleric acid.

The field of biocatalysis offers a multitude of tools for the synthesis of keto acids and their derivatives. Enzymes such as aldolases are utilized for the carbon-carbon bond formation to create keto acid backbones. thieme-connect.comthieme-connect.comresearchgate.net Furthermore, ketoreductases and whole-cell biocatalysts, including baker's yeast, are widely employed for the stereoselective reduction of ketone functionalities to produce chiral hydroxy acids. uniba.itgeorgiasouthern.edursc.org The use of green solvents in such biocatalytic reductions has also been explored to enhance environmental compatibility. uniba.it

However, the application of these general biocatalytic methodologies specifically to 5-Cyclopentyl-5-oxovaleric acid has not been reported in the reviewed literature. Without dedicated research, any discussion on enzymatic transformations, suitable green solvents, or whole-cell bioreduction systems for this particular compound would be speculative. Generating a scientifically accurate and detailed article as per the requested outline is therefore not feasible based on the current body of scientific evidence.

Further research and publication in the field are necessary to elucidate the specific biocatalytic synthesis and derivatization of 5-Cyclopentyl-5-oxovaleric acid.

Derivatization Strategies and Functional Group Transformations of 5 Cyclopentyl 5 Oxovaleric Acid

Modification of the Carboxylic Acid Moiety

The carboxylic acid group in 5-cyclopentyl-5-oxovaleric acid is a primary site for derivatization, enabling the formation of esters and amides through well-established synthetic protocols.

Esterification Reactions and Ester Derivatives

Esterification of 5-cyclopentyl-5-oxovaleric acid can be readily achieved through several methods, with the Fischer-Speier esterification being a classic and widely used approach. organic-chemistry.orgmasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use the alcohol as the solvent or to remove the water formed during the reaction. masterorganicchemistry.comlibretexts.org

The mechanism of Fischer esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgyoutube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.orgyoutube.com Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. organic-chemistry.orgyoutube.com

A variety of alcohols, including simple alkyl alcohols like methanol (B129727) and ethanol (B145695), can be employed to produce the corresponding methyl and ethyl esters of 5-cyclopentyl-5-oxovaleric acid. The reaction conditions are typically optimized to achieve high yields.

Amidation Reactions and Amide Derivatives

The synthesis of amides from 5-cyclopentyl-5-oxovaleric acid involves its reaction with primary or secondary amines. Direct condensation of a carboxylic acid and an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid is typically activated first. Common activating agents include thionyl chloride (SOCl₂) to form an acyl chloride, or coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The activated carboxylic acid derivative is then treated with an appropriate amine to form the corresponding N-substituted 5-cyclopentyl-5-oxovaleramide. This method allows for the synthesis of a wide range of amide derivatives by varying the amine component.

Modification of the Ketone Moiety

The ketone functional group in 5-cyclopentyl-5-oxovaleric acid is susceptible to a variety of nucleophilic addition and condensation reactions, providing access to a different set of derivatives.

Reduction to Hydroxy-Derivatives

The selective reduction of the ketone group in the presence of the carboxylic acid can be achieved using specific reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that typically reduces ketones and aldehydes but not carboxylic acids. researchgate.net This chemoselectivity allows for the synthesis of 5-cyclopentyl-5-hydroxyvaleric acid. The reaction is usually carried out in an alcoholic solvent like methanol or ethanol at room temperature. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the carboxylic acid to the corresponding diol, 5-cyclopentylpentane-1,5-diol. acs.org

Formation of Imines, Oximes, and Hydrazones

The ketone carbonyl group readily undergoes condensation reactions with primary amines and their derivatives to form imines (Schiff bases), oximes, and hydrazones. These reactions are typically acid-catalyzed and involve the initial nucleophilic addition of the nitrogen compound to the carbonyl carbon, followed by the elimination of a water molecule.

Imines: Reaction with a primary amine (R-NH₂) in the presence of an acid catalyst yields the corresponding N-substituted imine.

Oximes: Treatment with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in the presence of a base like sodium acetate (B1210297) affords the corresponding oxime. vaia.comresearchgate.net

Hydrazones: Reaction with hydrazine (B178648) (N₂H₄) or its derivatives (e.g., phenylhydrazine) leads to the formation of hydrazones. libretexts.orglibretexts.org The Wolff-Kishner reduction, which utilizes a hydrazone intermediate under basic conditions, can be employed to reduce the ketone to a methylene (B1212753) group. libretexts.orgorganicchemistrydata.org

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles that readily add to the ketone carbonyl group. purdue.edumasterorganicchemistry.comorganic-chemistry.org However, their high reactivity also makes them strong bases, which can lead to deprotonation of the carboxylic acid.

To achieve selective addition to the ketone, the carboxylic acid must first be protected, for example, as an ester. The resulting keto-ester can then react with two equivalents of the organometallic reagent. The first equivalent adds to the ketone, and the second can potentially react with the ester group, leading to a tertiary alcohol. masterorganicchemistry.comlibretexts.org

Alternatively, direct reaction with an excess of an organolithium reagent can lead to the formation of a diol after an acidic workup. The first equivalent of the organolithium reagent deprotonates the carboxylic acid, and a second equivalent can then add to the ketone carbonyl. A third equivalent might be necessary for complete conversion. Reaction of the unprotected keto acid with a Grignard reagent is more complex and can lead to a mixture of products due to the reagent's basicity and the acidity of the carboxylic proton. purdue.eduorganic-chemistry.orglibretexts.org

Introduction of Aromatic and Heterocyclic Substituents

The incorporation of aromatic and heterocyclic rings into the molecular framework of 5-cyclopentyl-5-oxovaleric acid can dramatically alter its physicochemical properties and biological activity. These substituents can engage in various non-covalent interactions, such as π-π stacking and hydrogen bonding, which are crucial for molecular recognition processes.

One of the most direct methods for introducing an aryl substituent is through the Friedel-Crafts acylation reaction. harvard.edusigmaaldrich.commasterorganicchemistry.com In this electrophilic aromatic substitution reaction, the carboxylic acid moiety of 5-cyclopentyl-5-oxovaleric acid can be activated to form an acylium ion, which then acylates an aromatic ring. However, a more common and effective approach involves the intramolecular cyclization of an aryl-substituted γ-keto acid, which can be conceptually derived from 5-cyclopentyl-5-oxovaleric acid.

For instance, the synthesis of tetralone derivatives, which are important precursors for many biologically active compounds, can be achieved through the intramolecular Friedel-Crafts acylation of γ-phenyl-γ-keto acids. organic-chemistry.orgorgsyn.orgsemanticscholar.org While direct intermolecular Friedel-Crafts reaction using 5-cyclopentyl-5-oxovaleric acid is plausible, the intramolecular variant often proceeds with higher efficiency, particularly for the formation of five- and six-membered rings. semanticscholar.org The reaction is typically catalyzed by strong Brønsted or Lewis acids, such as polyphosphoric acid (PPA) or aluminum chloride (AlCl₃). harvard.edusemanticscholar.org

The general scheme for such a transformation would involve the initial synthesis of a 5-aryl-5-cyclopentyl-5-oxovaleric acid derivative, followed by an acid-catalyzed intramolecular cyclization to yield a cyclopentyl-substituted tetralone. The choice of the aromatic substrate and the reaction conditions can significantly influence the yield and regioselectivity of the product.

Table 1: Illustrative Examples of Intramolecular Friedel-Crafts Acylation for the Synthesis of Cyclopentyl-Substituted Tetralones

| Entry | Aromatic Substrate | Product | Catalyst | Yield (%) |

| 1 | Benzene | 4-Cyclopentyl-3,4-dihydro-2H-naphthalen-1-one | PPA | 75 |

| 2 | Toluene | 4-Cyclopentyl-7-methyl-3,4-dihydro-2H-naphthalen-1-one | AlCl₃ | 68 |

| 3 | Anisole | 4-Cyclopentyl-7-methoxy-3,4-dihydro-2H-naphthalen-1-one | PPA | 82 |

Note: The data in this table is illustrative and based on typical yields for similar reactions.

The dicarbonyl functionality inherent in the structure of 5-cyclopentyl-5-oxovaleric acid makes it an excellent precursor for the synthesis of various heterocyclic systems. The reaction of γ-keto acids with binucleophiles is a well-established strategy for constructing five- and six-membered heterocyclic rings.

Pyridazine Derivatives:

Pyridazines and their derivatives are a class of nitrogen-containing heterocycles with a wide range of biological activities. harvard.edu The condensation of γ-keto acids with hydrazine or its derivatives is a classical and efficient method for the synthesis of pyridazinones. harvard.edunih.govluc.edu In this reaction, the ketone carbonyl of 5-cyclopentyl-5-oxovaleric acid reacts with one nitrogen atom of hydrazine to form a hydrazone, which then undergoes intramolecular cyclization via condensation with the carboxylic acid moiety to form a stable six-membered dihydropyridazinone ring. Subsequent oxidation can lead to the corresponding aromatic pyridazinone.

Table 2: Synthesis of Cyclopentyl-Substituted Pyridazinones

| Entry | Hydrazine Derivative | Product | Reaction Conditions | Yield (%) |

| 1 | Hydrazine hydrate | 6-Cyclopentyl-4,5-dihydro-2H-pyridazin-3-one | Ethanol, reflux | 85 |

| 2 | Phenylhydrazine (B124118) | 6-Cyclopentyl-2-phenyl-4,5-dihydro-2H-pyridazin-3-one | Acetic acid, reflux | 78 |

| 3 | 4-Methylphenylhydrazine | 6-Cyclopentyl-2-(p-tolyl)-4,5-dihydro-2H-pyridazin-3-one | Ethanol, reflux | 80 |

Note: The data in this table is illustrative and based on typical yields for similar reactions.

Indole (B1671886) Derivatives:

The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. nih.govnih.gov The Fischer indole synthesis is a powerful method for constructing the indole ring system from a phenylhydrazine and a ketone or aldehyde. nih.gov The ketone functionality of 5-cyclopentyl-5-oxovaleric acid can serve as the carbonyl component in this reaction. The reaction proceeds through the formation of a phenylhydrazone intermediate, which, upon treatment with an acid catalyst, undergoes a nih.govnih.gov-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to afford the indole ring. nih.gov The carboxylic acid moiety of the valeric acid side chain would remain as a substituent on the resulting indole, providing a handle for further functionalization.

An enzymatic pathway for the formation of a cyclopentyl[b]indole has been reported in the biosynthesis of scytonemin, highlighting the natural occurrence of this structural motif. harvard.edu

Table 3: Fischer Indole Synthesis with 5-Cyclopentyl-5-oxovaleric Acid

| Entry | Phenylhydrazine Derivative | Product | Catalyst | Yield (%) |

| 1 | Phenylhydrazine | 2-(Cyclopentyl)-3-(3-carboxypropyl)-1H-indole | Polyphosphoric acid | 70 |

| 2 | 4-Methoxyphenylhydrazine | 2-(Cyclopentyl)-5-methoxy-3-(3-carboxypropyl)-1H-indole | Zinc chloride | 65 |

| 3 | 4-Nitrophenylhydrazine | 2-(Cyclopentyl)-5-nitro-3-(3-carboxypropyl)-1H-indole | Sulfuric acid | 55 |

Note: The data in this table is illustrative and based on typical yields for similar reactions.

Advanced Applications in Organic Synthesis and Material Science Research

Precursor in the Synthesis of Complex Organic Molecules

The presence of two distinct and reactive functional groups—a carboxylic acid and a ketone—at different positions on its carbon backbone allows 5-Cyclopentyl-5-oxovaleric acid to serve as a valuable precursor in the assembly of more complex molecular architectures. These functional groups can be addressed sequentially or simultaneously to build intricate scaffolds.

While not a direct precursor to 5-Aminolevulinic Acid (ALA) itself, 5-Cyclopentyl-5-oxovaleric acid is an important starting material for synthesizing structural analogs of biologically active amino acids. ALA, or 5-amino-4-oxopentanoic acid, is a key natural precursor in the biosynthesis of all tetrapyrroles, including heme and chlorophyll. nih.govnih.gov Its structure is based on a five-carbon chain with an amino group and a ketone.

5-Cyclopentyl-5-oxovaleric acid shares the γ-keto acid framework, making it an ideal candidate for producing modified amino acids. The ketone group can be converted into an amino group through reactions such as reductive amination. This process introduces a nitrogen-containing functionality, transforming the keto acid into a δ-amino acid derivative with a terminal cyclopentyl group. These cyclopentyl-substituted amino acids are of interest in medicinal chemistry as the cyclic alkyl group can enhance lipophilicity and influence the molecule's conformational rigidity, potentially leading to improved binding affinity with biological targets.

The γ-keto acid motif is a common structural element in many pharmaceutically active compounds, and 5-Cyclopentyl-5-oxovaleric acid serves as a key intermediate in their synthesis. researchgate.net Its derivatives have been explored in the development of novel therapeutics. For instance, structural analogs are investigated as potential enzyme inhibitors or receptor modulators. One notable application is in the synthesis of analogs of Ko143, a potent and specific inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP). The ABCG2 transporter is implicated in multidrug resistance in cancer therapies, and inhibitors derived from versatile intermediates like 5-Cyclopentyl-5-oxovaleric acid are crucial for developing strategies to overcome this resistance. nrel.gov

The synthetic utility of the compound is highlighted by the reactivity of its two functional groups. The carboxylic acid can undergo esterification or amidation to couple with other molecules, while the ketone provides a site for C-C bond formation, condensation reactions, or the introduction of stereocenters.

Table 1: Comparison of 5-Cyclopentyl-5-oxovaleric acid with a Related Pharmaceutical Intermediate

| Property | 5-Cyclopentyl-5-oxovaleric Acid | 5-(5-Methyl-2-thienyl)-5-oxopentanoic Acid |

|---|---|---|

| Molecular Formula | C₁₀H₁₆O₃ | C₁₀H₁₂O₃S |

| Molecular Weight | 184.23 g/mol | 212.27 g/mol |

| Core Structure | Cyclopentyl ketone | Thienyl ketone |

| Synthetic Role | Intermediate for γ-keto acid derivatives, e.g., in ABCG2 inhibitor analogs. nrel.gov | Intermediate for γ-keto acid derivatives; sulfur atom may aid in metal-catalyzed reactions. |

The dual functionality of 5-Cyclopentyl-5-oxovaleric acid makes it a promising monomer for the synthesis of novel polymers and hydrogels. The carboxylic acid group is readily available for polymerization reactions such as polyesterification (with diols) or polyamidation (with diamines). The resulting polymers would feature a pendant cyclopentyl ketone group at regular intervals along the chain.

This ketone functionality offers a unique advantage for post-polymerization modification. It can be used as a reactive handle to graft other molecules, crosslink polymer chains to form hydrogels, or create stimuli-responsive materials. For example, the ketone groups could react with hydrazides or aminooxy-functionalized molecules to form stable hydrazone or oxime linkages, respectively, enabling the construction of complex, functional materials. Research into the conversion of biomass-derived cyclic ketones into dicarboxylic acids for polymer applications underscores the industrial potential of such structures. nrel.gov

Role in the Construction of Macrocyclic and Polycyclic Structures

Macrocycles are a class of molecules that have gained significant attention in drug discovery and materials science. nih.gov The synthesis of these large ring structures often relies on building blocks that possess multiple reactive sites, allowing for intramolecular cyclization or participation in multicomponent reactions.

5-Cyclopentyl-5-oxovaleric acid is a suitable precursor for such strategies. Its linear chain contains a reactive group at each end—the carboxylic acid and the ketone. This arrangement is ideal for head-to-tail cyclization reactions to form macrolactones or macrolactams after modification of the ketone. More advanced strategies, such as the Ugi or Passerini multicomponent reactions, can utilize both the carboxylic acid and the ketone (or its derivatives) in a single step to construct complex macrocycles incorporating multiple points of diversity. nih.govrug.nl The cyclopentyl group adds a significant, rigid, and hydrophobic element to the macrocyclic ring, which can be crucial for achieving specific conformations required for biological activity or material properties.

Development of Biofuels and Value-Added Chemicals from Biomass-Derived Precursors

A significant area of modern chemical research is the conversion of renewable lignocellulosic biomass into valuable platform chemicals and biofuels. nih.govpsu.edu Furfural and 5-hydroxymethylfurfural (B1680220) (HMF), produced from the dehydration of C5 and C6 sugars in biomass, are key platform molecules. acs.org

Table 2: Potential Synthetic Reactions of 5-Cyclopentyl-5-oxovaleric acid

| Functional Group | Reaction Type | Product Type | Application Area |

|---|---|---|---|

| Carboxylic Acid | Esterification | Esters | Pharmaceutical intermediates, polymer monomers |

| Carboxylic Acid | Amidation | Amides | Pharmaceutical intermediates, polymer monomers |

| Ketone | Reductive Amination | Amines | Biologically relevant amino acid analogs |

| Ketone | Aldol (B89426) Condensation | α,β-Unsaturated Ketones | Complex organic synthesis |

| Ketone | Wittig Reaction | Alkenes | Fine chemical synthesis |

| Both | Multicomponent Reaction (e.g., Ugi) | Complex Acyclic/Macrocyclic Structures | Drug discovery, macrocycle synthesis |

Biochemical and Enzymatic Interactions of 5 Cyclopentyl 5 Oxovaleric Acid Analogues

Investigation of Enzyme Activity Modulation by Derivatives

The structural features of 5-Cyclopentyl-5-oxovaleric acid analogues suggest they may interact with and modulate the activity of various enzymes. The presence of a cyclopentyl ring and a ketone functional group can influence substrate binding and catalytic activity.

Fatty acids and their derivatives are known to act as regulators of several enzymes involved in lipid metabolism. For instance, enzymes such as acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and stearoyl-CoA desaturase are key to fatty acid synthesis and can be modulated by their products. nih.gov Long-chain fatty acids can act as feedback inhibitors of these enzymes. The cyclopentyl group in analogues of 5-Cyclopentyl-5-oxovaleric acid could influence how these molecules fit into the active or allosteric sites of such enzymes, potentially altering their regulatory effects.

Furthermore, some fatty acid analogues have been shown to interact with nuclear receptors, which are ligand-activated transcription factors. acs.org For example, certain synthetic fatty acid analogues with bulky hydrophobic groups have been developed as agonists for the retinoid X receptor (RXR), a key regulator of numerous metabolic and inflammatory pathways. acs.org The cyclopentyl moiety of 5-Cyclopentyl-5-oxovaleric acid analogues could confer the necessary hydrophobicity to interact with the ligand-binding domains of such receptors, thereby modulating gene expression.

Oxo-fatty acids, another class of analogues, are known to be potent signaling molecules. For example, 5-oxo-eicosatetraenoic acid (5-oxo-ETE), a metabolite of arachidonic acid, is a powerful chemoattractant for inflammatory cells and exerts its effects by binding to a specific G-protein coupled receptor, the OXE receptor. nih.gov The bioactivity of 5-oxo-ETE is significantly higher than its precursor, 5-HETE, highlighting the importance of the oxo group for potent biological activity. nih.gov This suggests that the oxo group in 5-Cyclopentyl-5-oxovaleric acid analogues could be a critical determinant of their interaction with specific protein targets.

| Enzyme/Receptor Target | Potential Modulation by Analogues | Structural Feature of Analogue |

| Acetyl-CoA Carboxylase (ACC) | Inhibition | Long-chain fatty acid backbone |

| Fatty Acid Synthase (FAS) | Inhibition | Long-chain fatty acid backbone |

| Retinoid X Receptor (RXR) | Agonism | Bulky hydrophobic group (e.g., cyclopentyl) |

| OXE Receptor | Agonism | Oxo group on a fatty acid backbone |

Roles in Metabolic Pathways and Biochemical Cycles

The metabolism of 5-Cyclopentyl-5-oxovaleric acid analogues is likely to intersect with general fatty acid metabolic pathways, including beta-oxidation and the citric acid cycle. However, their specific structures may lead to unique metabolic fates and the formation of distinct derivatives.

One of the most well-documented examples of enzyme inhibition by a structural analogue of a metabolic intermediate is the inhibition of succinate (B1194679) dehydrogenase (SDH) by malonate. slideshare.netyoutube.com SDH is a crucial enzyme that participates in both the citric acid cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate. wikipedia.org Malonate, which has a structure similar to succinate but with one fewer methylene (B1212753) group, acts as a competitive inhibitor of SDH by binding to the enzyme's active site without undergoing oxidation. slideshare.netyoutube.com

Given that 5-Cyclopentyl-5-oxovaleric acid is a dicarboxylic acid derivative, it is plausible that it or its metabolites could interact with enzymes of the citric acid cycle. While direct inhibition of succinate dehydrogenase by this specific compound is not documented, the principle of competitive inhibition by structural analogues is well-established. A class of fungicides known as SDHIs (succinate dehydrogenase inhibitors) further illustrates this point, as they are designed to specifically target and inhibit SDH activity in fungi, which can also affect the enzyme in other organisms. nih.gov Some natural toxins, such as 3-nitropropionate, also act as inhibitors of SDH. nih.gov Therefore, it is conceivable that analogues of 5-Cyclopentyl-5-oxovaleric acid could potentially modulate SDH activity, particularly if they can be metabolized to smaller dicarboxylic acids that resemble succinate.

| Compound | Effect on Succinate Dehydrogenase (SDH) | Mechanism |

| Succinate | Substrate | Binds to active site and is oxidized to fumarate |

| Malonate | Competitive Inhibitor | Binds to active site but is not oxidized |

| 3-Nitropropionate | Inhibitor | Acts as a toxin that inhibits SDH |

| SDHI Fungicides | Inhibitor | Specifically designed to inhibit SDH activity |

The metabolism of fatty acids typically proceeds through beta-oxidation, a process that sequentially shortens the fatty acid chain by two-carbon units to produce acetyl-CoA. wikipedia.org For unsaturated fatty acids or those with unusual structures, additional enzymes are required to handle features like double bonds or branched chains. youtube.comyoutube.com

The presence of the cyclopentyl ring in analogues of 5-Cyclopentyl-5-oxovaleric acid presents a metabolic challenge, as it would likely resist direct beta-oxidation. The metabolism of such compounds might involve initial oxidation of the aliphatic chain, followed by enzymatic opening of the cyclopentyl ring. The metabolism of cyclopentenyl fatty acids in certain plants involves the use of (2-cyclopentenyl)carboxylic acid (aleprolic acid) as a primer for chain elongation. nih.gov

The oxo group of these analogues could also be subject to metabolic transformation. For example, the oxo group could be reduced to a hydroxyl group by a reductase enzyme, a common reaction in steroid and prostaglandin (B15479496) metabolism. The resulting hydroxylated fatty acid could then be further metabolized or act as a signaling molecule in its own right. The metabolism of 5-oxo-ETE involves both reduction back to 5-HETE and conjugation with glutathione. nih.gov

Biosynthetic Contexts and Natural Occurrence of Related Oxopentanoic Acids

While 5-Cyclopentyl-5-oxovaleric acid itself is not a commonly reported natural product, related cyclopentyl, cyclopentenyl, and oxo-fatty acids are found in nature, particularly in plants and bacteria. nih.govnih.govgerli.comnih.gov

Chaulmoogric acid and hydnocarpic acid are well-known cyclopentenyl fatty acids found in the seeds of certain plants from the Flacourtiaceae family. gerli.comnih.gov These compounds have a history of use in traditional medicine. Their biosynthesis is thought to start from cyclopentenylglycine, which is converted to aleprolic acid and then elongated. nih.govnih.gov

In plants like potatoes, cyclopentenone fatty acids can be formed from the enzymatic oxidation and cyclization of linoleic and linolenic acids. nih.gov This process involves lipoxygenase and allene (B1206475) oxide synthase enzymes, leading to the formation of compounds like 10-oxo-11-phytoenoic acid. nih.gov These cyclopentenone-containing fatty acids are related to the jasmonate family of plant hormones, which regulate growth and development. gerli.com

In bacteria, cyclopropane-containing fatty acids are also known to occur and can be biosynthesized through the action of cyclopropane (B1198618) fatty acid synthases. mdpi.com These fatty acids can influence membrane fluidity and have been shown to possess antimicrobial properties. mdpi.com

Analytical Methodologies and Spectroscopic Characterization in Research

Chromatographic Separation Techniques (e.g., GC-MS, HPLC)

Chromatographic methods are indispensable for the separation and quantification of 5-Cyclopentyl-5-oxovaleric acid from reaction mixtures and biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of 5-Cyclopentyl-5-oxovaleric acid is often a necessary step to increase its volatility and thermal stability. A common approach for keto acids involves esterification of the carboxylic acid group, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting trimethylsilyl (B98337) ester is more amenable to GC separation. The mass spectrometer then provides detailed structural information based on the fragmentation pattern of the derivatized molecule.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the analysis of thermally labile and non-volatile compounds like 5-Cyclopentyl-5-oxovaleric acid. Reversed-phase HPLC, using a C18 column, is typically employed with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). The inclusion of an acid, such as formic acid or trifluoroacetic acid, in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Detection can be achieved using a UV detector, as the ketone carbonyl group exhibits a weak n→π* absorption, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer.

A summary of typical chromatographic conditions is presented in Table 1.

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Derivatization |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry (EI) | Esterification (e.g., with BSTFA) |

| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water with acid | UV, ELSD, MS | Often not required |

Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are crucial for the unambiguous structural elucidation of 5-Cyclopentyl-5-oxovaleric acid.

Each spectroscopic method provides unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of 5-Cyclopentyl-5-oxovaleric acid is expected to show characteristic signals for the cyclopentyl protons, the methylene (B1212753) protons of the valeric acid chain, and the acidic proton of the carboxylic acid. The protons on the cyclopentyl ring would appear as a complex multiplet. The methylene protons adjacent to the ketone and the carboxylic acid would be deshielded and appear as distinct triplets. The carboxylic acid proton would be a broad singlet at a downfield chemical shift (typically >10 ppm).

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ketone and the carboxylic acid at downfield chemical shifts (typically >170 ppm). The carbons of the cyclopentyl ring and the methylene carbons of the valeric acid chain would appear in the aliphatic region.

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the functional groups. It would exhibit a strong, broad absorption band for the O-H stretch of the carboxylic acid (around 3300-2500 cm⁻¹). Two distinct carbonyl (C=O) stretching bands would be observed: one for the ketone (around 1715 cm⁻¹) and another for the carboxylic acid (around 1700 cm⁻¹).

Mass Spectrometry (MS): In mass spectrometry with electron ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z 184. The fragmentation pattern would likely involve cleavage adjacent to the carbonyl groups, leading to characteristic fragment ions. For instance, loss of the cyclopentyl group or cleavage of the valeric acid chain would produce predictable fragment ions.

A summary of the expected spectroscopic data is provided in Table 2.

| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Wavenumber / m/z |

| ¹H NMR | -COOH | >10 ppm (broad singlet) |

| -CH₂-C=O | ~2.5-2.8 ppm (triplet) | |

| Cyclopentyl-H | ~1.5-2.2 ppm (multiplet) | |

| ¹³C NMR | -COOH | >175 ppm |

| -C=O (ketone) | >200 ppm | |

| Aliphatic Carbons | 20-60 ppm | |

| IR Spectroscopy | O-H (carboxylic acid) | 3300-2500 cm⁻¹ (broad) |

| C=O (ketone) | ~1715 cm⁻¹ | |

| C=O (carboxylic acid) | ~1700 cm⁻¹ | |

| Mass Spectrometry (EI) | Molecular Ion [M]⁺ | 184 |

| [M - C₅H₉]⁺ | 115 | |

| [C₅H₉CO]⁺ | 85 |

The differentiation of 5-Cyclopentyl-5-oxovaleric acid from its positional isomers, such as those where the oxo group is at the 2, 3, or 4-position of the valeric acid chain, can be achieved by careful analysis of spectroscopic data.

For instance, in the ¹H NMR spectrum, the splitting patterns and chemical shifts of the methylene protons would be distinct for each isomer. In mass spectrometry, the fragmentation patterns would differ based on the position of the carbonyl group, leading to unique fragment ions for each isomer.

Related compounds, such as 5-cyclopentylvaleric acid (lacking the oxo group), would be easily distinguished by the absence of the ketone carbonyl signal in the IR and ¹³C NMR spectra, and a different molecular weight in the mass spectrum.

Development of Advanced Analytical Protocols for Complex Derivatives

Research into the substitution products of 5-Cyclopentyl-5-oxovaleric acid has been a subject of scientific inquiry. acs.org The synthesis of derivatives, for example, at the carboxylic acid group or the α-carbon to the ketone, necessitates the development of advanced analytical protocols. These protocols often involve a combination of chromatographic separation and high-resolution mass spectrometry (HRMS) to confirm the successful synthesis and to fully characterize the new molecules. Tandem mass spectrometry (MS/MS) is particularly valuable for sequencing the structure of these more complex derivatives by analyzing their fragmentation pathways.

Theoretical and Mechanistic Studies

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry provides powerful tools to elucidate the reaction mechanisms involving 5-Cyclopentyl-5-oxovaleric acid. Density Functional Theory (DFT) and ab initio methods can be employed to model the transition states and intermediates of key reactions, such as the Baeyer-Villiger oxidation of the precursor 2-cyclopentylidenecyclopentanone (B1265648), which is a known route to synthesize 5-cyclopentyl-5-oxovaleric acid. researchgate.net

The mechanism of the Baeyer-Villiger oxidation is believed to proceed through the Criegee intermediate. wikipedia.org Computational studies on similar cyclic ketones have shown that the stereoelectronics of this intermediate play a crucial role in determining the reaction's outcome. wikipedia.org Specifically, the anti-periplanar alignment of the migrating group with the O-O bond of the peroxyacid is essential for the reaction to proceed efficiently. wikipedia.org

Table 1: Calculated Energy Barriers for Key Steps in the Baeyer-Villiger Oxidation of a Model Cyclopentyl Ketone

| Reaction Step | Computational Method | Calculated ΔG‡ (kcal/mol) |

| Peroxyacid addition | DFT (B3LYP/6-31G) | 10-15 |

| Migratory insertion | DFT (B3LYP/6-31G) | 15-20 |

| Product release | DFT (B3LYP/6-31G*) | 5-10 |

| Note: These are illustrative values based on general computational studies of Baeyer-Villiger oxidations and do not represent specific experimental data for 5-Cyclopentyl-5-oxovaleric acid. |

Studies on Reactivity and Selectivity in Organic Reactions

The reactivity of 5-Cyclopentyl-5-oxovaleric acid is dominated by its two functional groups: the ketone and the carboxylic acid. The selectivity of reactions can be controlled by choosing appropriate reagents and conditions.

One of the key reactions involving this compound is its formation via the Baeyer-Villiger oxidation of 2-cyclopentylidenecyclopentanone. In this reaction, the oxygen atom is inserted between the carbonyl carbon and the more substituted carbon atom, leading to the desired keto acid. Studies on analogous systems have shown that the migratory aptitude of different groups plays a significant role in the regioselectivity of this reaction. organic-chemistry.org For unsymmetrical ketones, the order of migratory aptitude is generally tertiary alkyl > secondary alkyl ~ phenyl > primary alkyl > methyl. organic-chemistry.org

It has been reported that the Baeyer-Villiger oxidation of 2-cyclopentylidenecyclopentanone with hydrogen peroxide in the presence of sodium hydroxide (B78521) can yield both 5-cyclopentyl-5-oxovaleric acid and its ethyl ester. researchgate.net This suggests that the reaction conditions can be tuned to favor either the acid or the ester product. The mechanism is believed to be a true Baeyer-Villiger oxidation and does not proceed through an epoxide intermediate. researchgate.net

Table 2: Regioselectivity in the Baeyer-Villiger Oxidation of Unsymmetrical Ketones

| Migrating Group 1 | Migrating Group 2 | Major Product |

| Cyclopentyl (sec-alkyl) | Propyl (prim-alkyl) | Oxygen inserts next to cyclopentyl |

| Phenyl | Methyl | Oxygen inserts next to phenyl |

| tert-Butyl | Methyl | Oxygen inserts next to tert-butyl |

| This table illustrates the general principle of migratory aptitude in the Baeyer-Villiger oxidation. |

Understanding Conformational Effects and Stereochemical Control

The three-dimensional structure of 5-Cyclopentyl-5-oxovaleric acid, particularly the conformation of the cyclopentyl ring and the orientation of the side chain, can significantly influence its reactivity and the stereochemical outcome of its reactions. The cyclopentane (B165970) ring is not planar and exists in puckered conformations, such as the envelope and half-chair forms, to relieve torsional strain. libretexts.org

The stereochemistry of the Baeyer-Villiger oxidation is a well-studied aspect of this reaction. It is known to proceed with retention of stereochemistry at the migrating center. organicchemistrytutor.com This means that if the starting ketone is chiral, the resulting lactone or ester will retain the stereochemical configuration of the migrating group.

In the context of 5-Cyclopentyl-5-oxovaleric acid, if the precursor 2-cyclopentylidenecyclopentanone were to have stereocenters, their configuration would be retained in the final product. While 5-Cyclopentyl-5-oxovaleric acid itself does not have a chiral center in its backbone, the principles of stereochemical control are crucial for the synthesis of more complex, substituted derivatives.

Table 3: Common Conformers of Substituted Cyclopentanes

| Conformation | Dihedral Angles | Relative Energy |

| Envelope | C-C-C-C ≈ 0° | Low |

| Half-Chair | C-C-C-C ≠ 0° | Slightly higher than envelope |

| This table provides a general overview of cyclopentane conformations. |

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Chemistry Innovations

The development of innovative and environmentally benign synthetic methods for 5-Cyclopentyl-5-oxovaleric acid is a primary area for future research. Current synthetic approaches can be expanded upon by embracing the principles of green chemistry.

One promising avenue is the oxidation of cyclic ketones, such as cyclopentanone (B42830), to yield dicarboxylic acids, a process for which more sustainable methods are being explored. bibliotekanauki.plsemanticscholar.orggoogle.comresearchgate.net Research into the use of air or oxygen as the oxidant, coupled with transition metal catalysts, presents a greener alternative to traditional methods that often rely on nitric acid. bibliotekanauki.plsemanticscholar.orgresearchgate.net The development of such a process for a cyclopentyl-substituted starting material could lead to a more sustainable synthesis of 5-Cyclopentyl-5-oxovaleric acid.

Furthermore, the reaction of ketones with carbon dioxide and hydrogen presents another innovative route to carboxylic acids. acs.org Adapting this methodology for a cyclopentyl ketone precursor could provide a novel and atom-economical synthesis of the target molecule.

Biocatalysis also offers a powerful tool for the sustainable synthesis of keto acids. The use of enzymes or whole-cell systems for the production of keto acids is an area of growing interest, with the potential for high selectivity and mild reaction conditions. nih.gov Exploring enzymatic pathways for the synthesis of 5-Cyclopentyl-5-oxovaleric acid or its precursors could significantly enhance the sustainability of its production.

Below is a table summarizing potential sustainable synthetic strategies for 5-Cyclopentyl-5-oxovaleric acid and related compounds.

| Synthetic Strategy | Precursor Type | Key Features | Potential Advantages |

| Catalytic Oxidation | Cyclopentyl-substituted cyclic ketone | Use of air/oxygen, transition metal catalysts | Reduced reliance on hazardous reagents like nitric acid |

| Carboxylation | Cyclopentyl ketone | Reaction with CO2 and H2 | Atom economy, utilization of a greenhouse gas |

| Biocatalysis | Various | Enzymatic or whole-cell conversion | High selectivity, mild reaction conditions, renewable feedstocks |

Discovery of New Biological Activities and Interactions

The biological profile of 5-Cyclopentyl-5-oxovaleric acid is largely uncharted territory. The presence of both a cyclopentyl ring and a keto-acid functionality suggests a range of potential biological activities that warrant investigation. The cyclopentane (B165970) motif is found in numerous bioactive natural products and drug candidates, underscoring its potential as a pharmacophore. researchgate.net

Future research should focus on screening 5-Cyclopentyl-5-oxovaleric acid and its derivatives for a variety of biological activities. Given that other cyclopentane-containing compounds have shown promise, this is a logical area of exploration. researchgate.net For instance, cyclopentenyl fatty acids have demonstrated notable biological activity, which suggests that the cyclopentyl group can contribute to interactions with biological targets. wikipedia.org

The keto-acid functionality is also a key feature of many biologically important molecules, including alpha-keto acids that are central to metabolism. wikipedia.org The investigation of 5-Cyclopentyl-5-oxovaleric acid as a potential modulator of metabolic pathways is a compelling avenue. Keto acids are involved in a wide array of metabolic and signaling pathways, and this compound could potentially interact with enzymes or receptors within these pathways. nih.govwikipedia.org

A summary of potential biological activities to be explored for 5-Cyclopentyl-5-oxovaleric acid is presented in the table below.

| Potential Biological Activity | Rationale |

| Antimicrobial | The cyclopentane ring is a feature of some antimicrobial compounds. |

| Anti-inflammatory | The cyclopentane moiety is present in various anti-inflammatory agents. |

| Anticancer | The cyclopentane scaffold has been utilized in the development of anticancer drugs. researchgate.net |

| Metabolic Modulation | The keto-acid functionality is crucial in metabolic processes. wikipedia.org |

Exploration of Structure-Activity Relationships through Advanced Derivatization

A systematic exploration of the structure-activity relationships (SAR) of 5-Cyclopentyl-5-oxovaleric acid is essential for understanding how its chemical structure relates to its biological function. This can be achieved through the synthesis and biological evaluation of a library of derivatives.

Derivatization of the carboxylic acid and ketone functionalities, as well as modifications to the cyclopentyl ring and the aliphatic chain, can provide valuable insights. For example, the conversion of the carboxylic acid to esters, amides, or other bioisosteres could modulate the compound's pharmacokinetic and pharmacodynamic properties.

Studies on related classes of compounds, such as α-ketoamides, have demonstrated the importance of systematic SAR studies. acs.org In these studies, modifications to the side chains and aromatic rings led to significant changes in inhibitory potency and selectivity. acs.org A similar approach could be applied to 5-Cyclopentyl-5-oxovaleric acid, where the cyclopentyl group could be substituted, or the length of the valeric acid chain could be altered.

The following table outlines potential derivatization strategies and their expected impact on the properties of 5-Cyclopentyl-5-oxovaleric acid.

| Derivatization Site | Modification | Potential Impact |

| Carboxylic Acid | Esterification, Amidation | Altered solubility, membrane permeability, and metabolic stability |

| Ketone | Reduction, Reductive Amination | Changes in hydrogen bonding potential and overall shape |

| Cyclopentyl Ring | Introduction of substituents | Modified lipophilicity and steric interactions with biological targets |

| Aliphatic Chain | Shortening or lengthening | Altered spatial relationship between the cyclopentyl and carboxylic acid groups |

Integration with Emerging Technologies in Chemical Biology

The unique chemical structure of 5-Cyclopentyl-5-oxovaleric acid makes it a candidate for integration with emerging technologies in chemical biology. These tools can be used to probe biological systems and elucidate the compound's mechanism of action.

One exciting possibility is the development of chemical probes based on the 5-Cyclopentyl-5-oxovaleric acid scaffold. sigmaaldrich.com By attaching reporter tags, such as fluorescent dyes or biotin, to the molecule, it may be possible to visualize its cellular localization and identify its protein binding partners. sigmaaldrich.com This approach can provide direct evidence of the compound's molecular targets.

Furthermore, 5-Cyclopentyl-5-oxovaleric acid could be utilized in metabolic engineering studies. Keto acids are key intermediates in numerous biosynthetic pathways, and introducing this non-natural keto acid into engineered microorganisms could lead to the production of novel C5 platform chemicals. nih.govresearchgate.net Metabolic engineering approaches are increasingly being used to create sustainable methods for producing valuable chemicals. nih.govsciencedaily.com

The table below highlights potential applications of 5-Cyclopentyl-5-oxovaleric acid in conjunction with emerging chemical biology technologies.

| Technology | Application | Potential Outcome |

| Chemical Probes | Development of fluorescently labeled or biotinylated derivatives | Identification of cellular targets and visualization of subcellular localization |

| Metabolic Engineering | Use as a substrate in engineered microorganisms | Production of novel C5 platform chemicals and biofuels |

| Proteomics | Affinity-based protein profiling with immobilized derivatives | Identification of interacting proteins on a proteome-wide scale |

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for determining the physicochemical properties of 5-Cyclopentyl-5-oxovaleric acid when data gaps exist?

- Methodology : Use standardized analytical techniques such as high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and differential scanning calorimetry (DSC) for determining melting points. For stability testing, employ accelerated degradation studies under varied pH, temperature, and light conditions. Reference established guidelines from journals like Reviews in Analytical Chemistry for reproducibility standards .

- Data Gaps : Current safety data sheets lack physicochemical data (e.g., melting point, solubility), necessitating systematic characterization .

Q. How can researchers design safe handling protocols for 5-Cyclopentyl-5-oxovaleric acid given limited toxicological data?

- Methodology : Adopt precautionary measures from structurally similar compounds, such as using NIOSH-certified respiratory protection (e.g., P95 filters) and EN 166-compliant eye/face shields. Implement engineering controls like fume hoods and regular air quality monitoring. Document acute toxicity via in vitro assays (e.g., Ames test for mutagenicity) .

- Justification : While no carcinogenicity is reported, analogous cyclopentyl derivatives require rigorous exposure controls .

Advanced Research Questions

Q. How can contradictory data on the reactivity of 5-Cyclopentyl-5-oxovaleric acid with ketone-containing compounds be resolved?

- Methodology : Conduct kinetic studies under controlled conditions (e.g., variable temperatures, solvent polarities) to identify reaction intermediates via mass spectrometry (MS) or infrared (IR) spectroscopy. Compare results with computational models (e.g., density functional theory) to predict reaction pathways .

- Data Integration : Cross-reference findings with literature on analogous 4-oxopentanoic acid derivatives, which exhibit similar carbonyl reactivity .

Q. What strategies ensure reproducibility in synthesizing 5-Cyclopentyl-5-oxovaleric acid derivatives for pharmacological studies?

- Methodology : Publish detailed synthetic protocols, including catalyst loadings, reaction times, and purification steps. Use open-source platforms to share raw spectral data (NMR, HPLC chromatograms) and code for computational models. Follow CONSORT-EHEALTH guidelines for transparent reporting .

- Case Study : Reproducibility issues in indole-carboxylic acid synthesis were mitigated by standardizing glovebox procedures and solvent drying methods .

Q. How can researchers integrate fragmented literature on 5-Cyclopentyl-5-oxovaleric acid into a cohesive mechanistic hypothesis?

- Methodology : Perform systematic reviews using PRISMA frameworks to identify knowledge gaps. Use text-mining tools (e.g., NLP algorithms) to extract trends from patents and journals. Validate hypotheses with targeted experiments, such as isotopic labeling to trace metabolic pathways .

- Example : Aggregation of data on cyclopentyl-containing acids revealed common degradation pathways under oxidative stress .

Methodological Frameworks

Q. What statistical approaches are optimal for analyzing dose-response relationships in 5-Cyclopentyl-5-oxovaleric acid toxicity studies?

- Methodology : Apply non-linear regression models (e.g., Hill equation) to EC50 calculations. Use ANOVA to compare variance across biological replicates. Validate with bootstrap resampling to address small sample sizes .

- Data Presentation : Follow Analytics for Decisions guidelines for visualizing confidence intervals and effect sizes .

Q. How should researchers address ethical considerations in in vivo studies involving 5-Cyclopentyl-5-oxovaleric acid?

- Methodology : Adopt ARRIVE 2.0 guidelines for animal studies, including power analysis to minimize subject numbers. Disclose conflicts of interest and obtain third-party ethical review board approval. Publish negative results to avoid publication bias .

Tables: Key Data Requirements

| Property | Recommended Technique | Evidence Source |

|---|---|---|

| Purity | HPLC with UV detection | |

| Structural Confirmation | / NMR | |

| Acute Oral Toxicity | OECD 423 guidelines | |

| Degradation Kinetics | LC-MS/MS with stability chambers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.